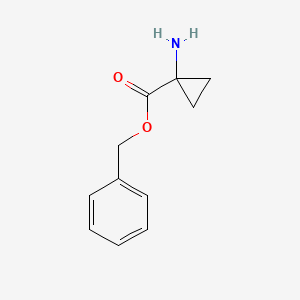

Benzyl 1-aminocyclopropane-1-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXFFFYMZMLEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518149 | |

| Record name | Benzyl 1-aminocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72784-45-3 | |

| Record name | Benzyl 1-aminocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Benzyl 1 Aminocyclopropane 1 Carboxylate and Its Core Structure

Cyclopropane (B1198618) Ring Transformations

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under various conditions, including enzymatic, acidic, or radical-mediated processes. nih.gov This reactivity is a key feature of its chemical profile.

The cleavage of the cyclopropane ring in ACC, the parent compound of Benzyl (B1604629) 1-aminocyclopropane-1-carboxylate, is a critical step in the biosynthesis of ethylene (B1197577) in plants, catalyzed by ACC oxidase (ACCO). researchgate.netnih.govfrontiersin.org Mechanistic studies of this and other enzyme-catalyzed ring cleavages provide insight into the inherent reactivity of the ACC scaffold.

One proposed mechanism for the enzymatic cleavage by ACC deaminase involves a nucleophilic attack on the cyclopropane ring. nih.gov In this pathway, a nucleophile from the enzyme's active site attacks one of the methylene (B1212753) carbons of the cyclopropane ring, inducing cleavage of a C-C bond and forming a Cα anionic equivalent. nih.gov Cyclopropane rings that have electron-withdrawing substituents are known to be susceptible to such nucleophilic additions. nih.gov

Alternatively, radical-mediated pathways are also prominent, particularly in oxidative processes. nih.gov For instance, the conversion of ACC to ethylene by ACC oxidase is thought to involve an iron(IV)-oxo species that initiates a radical process, leading to the fragmentation of the cyclopropane ring. researchgate.net Non-enzymatic radical reactions can also be initiated, where a radical addition to the cyclopropane ring leads to a ring-opened alkyl radical intermediate, which can then undergo further reactions. nih.gov

Acid-catalyzed ring-opening is another potential transformation. stackexchange.comacs.org Protonation of a substituent can lead to the formation of a carbocation, which facilitates the cleavage of the strained ring to form a more stable, open-chain carbocation intermediate. stackexchange.com The specific products formed depend on the reaction conditions and the structure of the starting material.

Table 1: Proposed Mechanisms for Cyclopropane Ring Cleavage in ACC Analogs

| Mechanism Type | Initiating Species/Condition | Key Intermediate | Primary Outcome |

| Nucleophilic Cleavage | Active-site nucleophile (e.g., Tyr residue) | Cα anion equivalent (quinonoid) | Ring-opening to form α-ketobutyrate and ammonia (B1221849) (enzymatic). nih.gov |

| Oxidative Radical Cleavage | High-valent iron-oxo species | Aminyl radical, alkyl radical | Ring fragmentation to form ethylene (enzymatic). nih.govresearchgate.net |

| Acid-Catalyzed Opening | Brønsted or Lewis acids | Carbocation | Ring-opening to form various functionalized open-chain products. stackexchange.comacs.org |

The strained nature of the cyclopropane ring in ACC derivatives also makes them substrates for rearrangement reactions, often leading to larger ring systems or functionalized open-chain products. wikipedia.org A well-known example in a related class of compounds is the vinylcyclopropane (B126155) rearrangement, which converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org This reaction can proceed through either a concerted pericyclic process or a diradical-mediated two-step mechanism, depending on the substrate. wikipedia.org

For donor-acceptor cyclopropanes (DACs), which share electronic similarities with ACC derivatives (the amino group being a donor and the carboxylate an acceptor), tandem ring-opening and cyclization reactions are common. organic-chemistry.org These can be initiated by Lewis acids, Brønsted acids, or organocatalysts, leading to the formation of various heterocyclic structures like 2,3-dihydrofurans. acs.orgorganic-chemistry.org The reaction typically proceeds via the formation of a zwitterionic intermediate after the ring is opened, which then undergoes intramolecular cyclization. researchgate.net

Reactions Involving Amine and Carboxylate Functionalities

The amine and carboxylate groups of Benzyl 1-aminocyclopropane-1-carboxylate are key handles for chemical modification, allowing for the synthesis of a wide array of derivatives and its incorporation into larger molecules like peptides. nbinno.comnih.gov

The primary amine and the carboxylate group can be readily functionalized using standard organic chemistry methodologies. This derivatization is crucial for creating analogs with potentially new biological activities or for analytical purposes. cyberleninka.runih.gov

Amine Functionalization : The primary amine is nucleophilic and can react with various electrophiles. Common derivatizations include acylation with acyl chlorides or anhydrides to form amides, and reaction with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to secondary amines. rsc.org For example, benzoyl chloride can be used to derivatize the amine group, a technique often employed in metabolomics to improve chromatographic separation and mass spectrometric detection of amino acids. nih.govchromatographyonline.com

Carboxylate Functionalization : The benzyl ester protects the carboxylic acid. However, it can be cleaved, typically through hydrogenolysis, to reveal the free carboxylic acid. libretexts.org This free acid can then be activated and coupled with various amines to form amides or with alcohols to form different esters. acs.org The activation is often achieved using coupling reagents like carbodiimides. libretexts.org This dual functionality allows for the synthesis of diverse compound libraries based on the ACC scaffold. mdpi.com The ability to modify these groups has been used to create analogs where, for instance, the ACC unit is incorporated into larger molecules to study its biological role. ru.nlfrontiersin.org

Table 2: Common Derivatization Reactions for Amine and Carboxylate Groups

| Functional Group | Reagent Type | Product |

| Amine (-NH₂) | Acyl Halides (e.g., Benzoyl Chloride) | Amide (-NHCOR) |

| Amine (-NH₂) | Aldehydes/Ketones | Imine (Schiff Base), then Secondary Amine |

| Carboxylate (-COOH) | Alcohols (with acid/coupling agent) | Ester (-COOR) |

| Carboxylate (-COOH) | Amines (with coupling agent) | Amide (-CONHR) |

The structure of Benzyl 1-aminocyclopropane-1-carboxylate, containing both a protected carboxylic acid (as a benzyl ester) and a free amine group, makes it an ideal building block for peptide synthesis. rsc.orgwikipedia.org In peptide synthesis, amino acids are sequentially linked together via amide (peptide) bonds. bachem.com

The process requires the selective protection and deprotection of the amine and carboxylate termini to ensure the correct sequence. nbinno.comlibretexts.org Benzyl 1-aminocyclopropane-1-carboxylate can be incorporated into a peptide chain in two primary ways:

As the N-terminal residue : The free amine group can be coupled with the activated carboxyl group of another N-protected amino acid.

As a residue within the chain or at the C-terminus : The benzyl ester can be removed via hydrogenolysis to yield the free carboxylic acid. libretexts.org This acid can then be activated using standard peptide coupling reagents (e.g., HBTU, HATU, or carbodiimides like DCC) and reacted with the free amine of another amino acid or peptide. acs.orgpeptide.comiris-biotech.de

The inclusion of the rigid cyclopropane ring of ACC into a peptide backbone introduces a significant conformational constraint. This can be a valuable tool in medicinal chemistry and drug design to study peptide-receptor interactions or to stabilize specific secondary structures like turns or helices. nih.gov

Biochemical and Enzymatic Interactions of 1 Aminocyclopropane 1 Carboxylic Acid Acc

Role in Plant Ethylene (B1197577) Biosynthesis Pathway (Yang Cycle)

The biosynthesis of ethylene, a crucial plant hormone that regulates a vast array of developmental processes and stress responses, is a tightly controlled pathway known as the Yang Cycle. researchgate.net At the heart of this cycle lies the non-proteinogenic amino acid, 1-aminocyclopropane-1-carboxylic acid (ACC), which serves as the direct precursor to ethylene. researchgate.netru.nl The production of ACC is a pivotal, often rate-limiting, step that dictates the level of ethylene synthesis in plant tissues. ru.nlnih.gov

The journey to ethylene biosynthesis begins with the amino acid methionine. nih.gov Through the action of the enzyme SAM synthetase (SAMS), methionine is converted into S-adenosyl-L-methionine (SAM), a reaction that requires adenosine (B11128) triphosphate (ATP). researchgate.netkenyon.edu SAM is a key metabolite in plants, serving as a primary methyl group donor in numerous biochemical pathways, but its role in the Yang Cycle is as a substrate for the synthesis of ACC. researchgate.netnih.gov

The conversion of SAM to ACC is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS). wikipedia.org This enzymatic reaction is the first committed step unique to the ethylene biosynthesis pathway. ru.nlnih.gov In this reaction, ACS cleaves SAM, resulting in the formation of the characteristic cyclopropane (B1198618) ring of ACC and a byproduct, 5'-methylthioadenosine (MTA). researchgate.netwikipedia.org

The MTA produced is not wasted; it is efficiently recycled back into methionine via a series of enzymatic reactions, also part of the Yang Cycle. wikipedia.orgnih.gov This salvage pathway is crucial for sustaining ethylene production, as it ensures the regeneration of the methionine pool, particularly the sulfur group, without which the synthesis would quickly halt due to the limited availability of free methionine in plant cells. nih.govresearchgate.net

Table 1: Key Molecules in the Initial Steps of the Yang Cycle

| Molecule | Abbreviation | Role |

| Methionine | Met | The initial precursor amino acid for ethylene biosynthesis. |

| S-Adenosylmethionine | SAM | The direct substrate for ACC synthase, formed from methionine and ATP. |

| 1-Aminocyclopropane-1-carboxylic Acid | ACC | The direct precursor to ethylene, synthesized from SAM. |

| 5'-Methylthioadenosine | MTA | A byproduct of the ACS reaction, recycled back to methionine. |

The conversion of SAM to ACC by ACS is widely regarded as the primary regulatory point and the rate-limiting step in the ethylene biosynthesis pathway. pnas.orgmaxapress.com The activity and abundance of the ACS enzyme are meticulously controlled at multiple levels, allowing plants to finely tune ethylene production in response to a myriad of internal developmental cues and external environmental stimuli. maxapress.complos.org

ACC synthase is a cytosolic enzyme that belongs to the family of pyridoxal-5'-phosphate (PLP)-dependent enzymes. kenyon.edumaxapress.com PLP, an active form of vitamin B6, serves as an essential cofactor for ACS activity. kenyon.edufrontiersin.org The catalytic mechanism involves the formation of a Schiff base between PLP and a conserved lysine (B10760008) residue in the active site of ACS. When the substrate, SAM, enters the active site, it displaces the lysine to form a new Schiff base with PLP. wikipedia.org

The PLP cofactor acts as an electron sink, stabilizing the carbanionic intermediates that are formed during the reaction. wikipedia.org This stabilization is crucial for facilitating the γ-elimination reaction that cleaves the 5'-methylthioadenosine moiety from SAM and promotes the intramolecular cyclization to form ACC. wikipedia.org The reaction proceeds through a quinonoid intermediate, a characteristic feature of many PLP-dependent enzymes. wikipedia.org X-ray crystallography studies of tomato ACS have provided detailed insights into the structure of the active site, revealing how PLP and specific amino acid residues, such as Tyr152, concertedly accomplish the catalysis. nih.gov

In plants, ACS is not a single protein but is encoded by a multigene family. nih.govmdpi.com The number of ACS genes varies between species; for example, Arabidopsis has 12, while tomato has at least 8. nih.govmaxapress.com Members of the ACS gene family exhibit distinct but often overlapping expression patterns, being differentially regulated by various signals. mdpi.comnih.gov This genetic complexity allows for precise control over ethylene production in different tissues, at different developmental stages, and in response to specific stimuli like wounding, pathogen attack, flooding, and other hormones such as auxin and cytokinin. nih.govpnas.org

The regulation of ACS gene expression occurs primarily at the transcriptional level. nih.gov A variety of transcription factors, including those from the EIN3/EIL, ERF, MYB, and WRKY families, have been shown to bind to the promoter regions of ACS genes to either activate or repress their transcription. researchgate.netplos.org For instance, in tomato fruit ripening, the transcription factor RIN directly activates the expression of SlACS2 and SlACS4. researchgate.net This differential expression is fundamental to the switch from System 1 ethylene (autoinhibitory, in vegetative tissues) to System 2 ethylene (autocatalytic, during fruit ripening and senescence). researchgate.netnih.gov Furthermore, hormonal signals heavily influence ACS gene transcription; auxins are well-known inducers of certain ACS genes, while cytokinins and brassinosteroids can also promote ethylene biosynthesis by affecting ACS expression and protein stability. nih.gov

Table 2: Examples of Differential Regulation of Plant ACS Gene Isoforms

| Plant Species | ACS Isoform | Regulating Factor | Biological Context |

| Tomato (Solanum lycopersicum) | LE-ACS2, LE-ACS4 | Ripening-related transcription factors (e.g., RIN) | Fruit Ripening (System 2 Ethylene) researchgate.net |

| Tomato (Solanum lycopersicum) | ACC synthase 1 | Wounding | Mechanical Stress Response pnas.org |

| Arabidopsis (Arabidopsis thaliana) | ACS2, ACS6 | Pathogen attack (via MPK3/MPK6 pathway) | Defense Response plos.org |

| Plum (Prunus salicina) | Ps-ACS1, Ps-ACS3 | Developmental cues | Differential Ripening Behavior researchgate.net |

Given the pivotal role of ACS in ethylene production, its inhibitors are valuable tools for both research and agricultural applications. The most well-characterized inhibitors are substrate analogs that target the enzyme's active site. Aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) are potent inhibitors of ACS. ashs.orgnih.gov AVG acts as a competitive inhibitor, binding tightly to the active site and preventing SAM from being catalyzed. kenyon.edunih.gov It is used commercially to delay fruit ripening and reduce preharvest fruit drop in apples. ashs.orgmdpi.com

Beyond these classical inhibitors, chemical screening approaches have been employed to identify novel inhibitory compounds. nih.gov For example, a class of synthetic quinazolinones was identified that could suppress ethylene responses in Arabidopsis seedlings. Subsequent biochemical analyses confirmed that these compounds act as uncompetitive inhibitors of ACS, demonstrating that there are alternative ways to target the enzyme beyond the active site. nih.gov Intermediates of the methionine cycle, such as S-adenosylhomocysteine, can also inhibit ACS activity, providing a potential feedback regulation mechanism. wikipedia.org

While ACC is central to ethylene synthesis in plants, its biosynthesis in bacteria was poorly understood for a long time. Many bacteria contain the enzyme ACC deaminase, which breaks down ACC, but the synthesis of ACC in bacteria is less common. nih.govfrontiersin.org Recently, the first bacterial free ACC synthase was discovered and characterized. ru.nlnih.gov

This enzyme, named GnmY, was identified from the biosynthetic pathway of guangnanmycins in the bacterium Streptomyces sp. SCA3-4. nih.govacs.org In vitro biochemical assays confirmed that GnmY catalyzes the synthesis of ACC from SAM, analogous to its plant counterpart. nih.gov However, bacterial ACS shows very low sequence identity (15-20%) to plant ACS enzymes, suggesting a case of convergent evolution for this enzymatic function. ru.nl The discovery of a bacterial ACS provides new insights into the diverse metabolic capabilities of microorganisms and offers potential new tools for engineering biosynthetic pathways. nih.govacs.org

1-Aminocyclopropane-1-carboxylate Oxidase (ACCO) Function and Mechanism

1-Aminocyclopropane-1-carboxylate Oxidase (ACCO) is the enzyme that catalyzes the final, rate-limiting step in the biosynthesis of ethylene, a crucial plant hormone. frontiersin.orgnih.gov This complex reaction involves the conversion of ACC into ethylene, hydrogen cyanide, and carbon dioxide, with the consumption of oxygen. nih.gov The enzyme's activity is dependent on the presence of several key cofactors and activators, including ferrous iron (Fe(II)), ascorbate (B8700270), and bicarbonate (CO₂). nih.govoup.com

ACCO belongs to the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily of non-heme iron-containing proteins. frontiersin.orgmdpi.com A defining feature of these enzymes is a conserved structural motif known as the 2-His-1-carboxylate facial triad (B1167595), which is essential for binding the Fe(II) ion at the catalytic site. frontiersin.orgpnas.org In ACCO, this triad consists of two histidine residues (His-177, His-234) and one aspartate residue (Asp-179) that coordinate the iron cofactor. pnas.orgmdpi.com This coordination is critical for the subsequent binding of the substrate, ACC. mdpi.com

The nonheme Fe(II) center is the heart of ACCO's catalytic activity. frontiersin.orgpnas.org Spectroscopic and structural studies have shown that the substrate, ACC, binds directly to the Fe(II) ion in a bidentate fashion, meaning it attaches at two points: through its amino group and its carboxylate group. pnas.orgpnas.org This binding is facilitated by the 2-His-1-carboxylate facial triad holding the iron in place. pnas.orgmdpi.com

The binding of ACC to the Fe(II) center is a prerequisite for the subsequent binding of molecular oxygen (O₂). pnas.orgpnas.org This interaction primes the iron center, likely by lowering its redox potential, making it ready to react with O₂. pnas.org The binding of O₂ to the iron center is believed to form a reactive iron-oxygen intermediate. A proposed mechanism involves the formation of a high-valent ferryl [Fe(IV)=O] species, which is a powerful oxidant. pnas.org This intermediate is thought to be the actual agent that oxidizes the bound ACC substrate, leading to the fragmentation of the cyclopropane ring and the release of ethylene. pnas.orgnih.gov

The catalytic cycle involves the Fe(II) center being oxidized to Fe(III) during the reaction, highlighting its direct role in the electron transfer processes necessary for oxygen activation and substrate oxidation. pnas.orgnih.gov

Single turnover experiments, which examine one round of the enzyme's catalytic cycle, have been instrumental in clarifying the specific roles of the cofactors. These studies have demonstrated that ascorbate is not strictly required for the initial activation of O₂ or the formation of ethylene. nih.govresearchgate.net In the absence of ascorbate, the enzyme can still complete a single turnover, producing ethylene, while the active site Fe(II) is oxidized to Fe(III). nih.gov This suggests that the necessary electrons for the reaction can be derived from another source within the enzyme system, at least for one cycle. nih.gov

However, ascorbate significantly accelerates the reaction. nih.gov Its primary role is to act as a reductant, likely regenerating the Fe(II) state from the Fe(III) state after a catalytic cycle, thus allowing for continuous turnover. pnas.org There is also evidence for a secondary, high-affinity effector role where ascorbate binding promotes the rapid formation of the reactive iron-oxo intermediate. nih.gov

Bicarbonate (or CO₂) has been shown to be an essential activator. nih.govnih.gov Single turnover experiments show little to no product formation in its absence. nih.govresearchgate.net Bicarbonate is proposed to bind near the active site, possibly facilitating proton transfer steps that are necessary for the breakdown of peroxy intermediates and the formation of the high-valent iron species that ultimately oxidizes ACC. nih.govnih.gov

| Component | Role in ACCO Catalysis | Supporting Evidence |

| Nonheme Fe(II) Center | Binds ACC and O₂; facilitates electron transfer for O₂ activation. | Spectroscopic studies show direct bidentate binding of ACC. pnas.orgpnas.org |

| Ascorbate | Acts as a reductant to regenerate Fe(II) for continuous turnover; accelerates the reaction. | Single turnover occurs without ascorbate, but it is required for multiple turnovers. pnas.orgnih.gov |

| **Bicarbonate (CO₂) ** | Essential activator; likely involved in proton transfer to form the reactive oxidant. | Little to no ethylene is formed in its absence during single turnover experiments. nih.govresearchgate.net |

Metabolism and Conjugation of ACC

Plants possess mechanisms to regulate the intracellular pool of ACC, thereby controlling ethylene production. Besides its conversion to ethylene, ACC can be metabolized through conjugation, effectively sequestering it into biologically inactive forms. nih.govfrontiersin.orgoup.com

The most prevalent and well-studied ACC conjugate is 1-(malonylamino)cyclopropane-1-carboxylic acid, commonly known as N-malonyl-ACC or MACC. nih.govfrontiersin.orgnih.gov The formation of MACC is catalyzed by the enzyme ACC N-malonyltransferase, which transfers a malonyl group from malonyl-Coenzyme A to the amino group of ACC. frontiersin.orgresearchgate.net

Other ACC conjugates have also been identified, although they are generally found in smaller quantities. These include:

γ-glutamyl-ACC (GACC): Formed by the action of γ-glutamyl-transpeptidase. oup.comfrontiersin.org

Jasmonyl-ACC (JA-ACC): A conjugate formed with the plant hormone jasmonic acid. frontiersin.orgfrontiersin.org

The formation of these conjugates, particularly MACC, can be stimulated by ethylene itself, representing a negative feedback mechanism to control ethylene biosynthesis. nih.govfrontiersin.org

The primary biological role of ACC conjugation is the regulation of ethylene synthesis. By converting free ACC into conjugates like MACC, plants can effectively reduce the amount of substrate available for ACCO, thereby downregulating ethylene production. oup.comfrontiersin.org This process is considered a key mechanism for maintaining hormonal homeostasis.

MACC is largely considered an inactive, dead-end product. oup.com It is often transported and stored in the vacuole, removing it from the cytosolic site of ethylene synthesis. frontiersin.org While there is some evidence that MACC can be hydrolyzed back to ACC in certain tissues, this is generally not considered a major pathway for releasing free ACC. oup.com Therefore, the formation of MACC serves as a largely irreversible way to deplete the active ACC pool. frontiersin.org The other conjugates, like GACC and JA-ACC, may also play roles in hormonal crosstalk, though their functions are less understood. frontiersin.orgresearchgate.net

Microbial Interactions with ACC

Certain soil microorganisms, particularly a group known as plant growth-promoting bacteria (PGPB), can interact with the plant's ethylene synthesis pathway by metabolizing ACC. frontiersin.orgtandfonline.com This interaction is beneficial for the plant, especially under stressful conditions. nih.govnih.gov

PGPB that contain ACC deaminase can colonize the surface of plant roots. nih.gov They are thought to take up ACC that is exuded from the roots and cleave it. nih.gov By acting as a sink for ACC, these bacteria lower the concentration of the ethylene precursor within the plant, thereby reducing the production of inhibitory stress ethylene. frontiersin.org The α-ketobutyrate and ammonia (B1221849) produced from ACC cleavage can then be utilized by the bacteria as sources of carbon and nitrogen. frontiersin.orgfrontiersin.org This microbial activity helps promote root elongation and enhances the plant's tolerance to various environmental stresses. nih.govfrontiersin.org

| Enzyme/Process | Reactants | Products | Biological Role |

| ACC N-malonyltransferase | ACC, Malonyl-CoA | N-malonyl-ACC (MACC) | Sequesters ACC to downregulate ethylene synthesis. nih.govfrontiersin.org |

| ACC deaminase (microbial) | ACC, H₂O | α-ketobutyrate, Ammonia (NH₃) | Lowers plant stress ethylene levels, promoting growth. nih.govfrontiersin.org |

1-Aminocyclopropane-1-carboxylate Deaminase (ACCD) Activity in Soil Microorganisms

A wide array of soil microorganisms, including various species of bacteria and fungi, possess the enzyme 1-aminocyclopropane-1-carboxylate deaminase (ACCD). biologyinsights.comresearchgate.net This enzyme is particularly prevalent in plant growth-promoting bacteria (PGPB) found in the rhizosphere. frontiersin.org The presence of ACCD allows these microbes to cleave ACC, which is exuded by plant roots and seeds, into α-ketobutyrate and ammonia. biologyinsights.comasm.org These products can then be readily metabolized by the bacteria as sources of carbon and nitrogen. wikipedia.org The expression of the acdS gene, which encodes for ACCD, is a key trait enabling these microorganisms to modulate plant physiology, especially under stressful conditions. frontiersin.orgfrontiersin.org The abundance of ACCD-producing organisms is often higher in stressed environments, suggesting an ecological advantage conferred by this enzymatic activity. nih.gov

Mechanistic and Kinetic Studies of ACCD

1-Aminocyclopropane-1-carboxylate deaminase (ACCD) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the cleavage of the cyclopropane ring of ACC—an unusual reaction for a PLP-dependent enzyme. nih.govnih.gov The catalytic process involves the deamination of ACC to α-ketobutyrate and ammonia. nih.gov The proposed mechanism involves a nucleophilic attack on the cyclopropane ring to facilitate its opening. nih.gov

Kinetic studies have revealed key characteristics of this enzyme. The optimal pH for the activity of ACCD from several bacterial species is typically between 8.0 and 8.5. nih.gov The enzyme's affinity for its substrate, ACC, is reflected in its Michaelis constant (Kₘ), which has been determined for various microbial ACCD enzymes. For instance, the Kₘ value for the enzyme from Pseudomonas sp. was established at a pH of 8.5. nih.gov The enzyme is inducible, with its production triggered by the presence of its substrate, ACC, at concentrations as low as 100 nM. nih.gov

Detailed kinetic analyses of ACCD from Pseudomonas sp. ACP and its mutants have provided deeper insights. These studies suggest that specific amino acid residues, such as Tyr294, are critical for catalysis, likely acting as a nucleophile to attack and cleave the cyclopropane ring. nih.gov The pH-dependence of the steady-state kinetic parameters, kcat and kcat/Km, has been used to identify the apparent pKa values of groups involved in substrate binding and catalysis. nih.gov

Table 1: pH-Independent Steady-State Kinetic Parameters of ACCD and Mutants

| Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Wild Type ACCD | 1.8 ± 0.1 | 1.6 ± 0.2 | (1.1 ± 0.2) x 10³ |

| E295D Mutant | (1.1 ± 0.1) x 10⁻² | 1.5 ± 0.2 | 7.3 ± 1.1 |

| Y268F Mutant | 0.14 ± 0.01 | 2.0 ± 0.4 | 70 ± 16 |

Data derived from mechanistic studies of ACCD from Pseudomonas sp. ACP. nih.gov

Role of ACCD in Plant Growth Promotion and Stress Tolerance

ACCD-producing PGPB bind to the surface of plant roots and act as a sink for ACC. researchgate.net By taking up and degrading ACC exuded from the roots, these bacteria lower the concentration of the ethylene precursor available to the plant. nih.gov This reduction in ACC levels leads to decreased ethylene synthesis, thereby mitigating the inhibitory effects of stress ethylene. biologyinsights.comnih.gov The direct consequences for the plant include significantly increased root and shoot length, enhanced biomass, and improved resilience against environmental challenges. biologyinsights.comfrontiersin.org

Numerous studies have demonstrated the efficacy of inoculating crops with ACCD-producing bacteria to improve their performance under adverse conditions. For example, these bacteria have been shown to:

Enhance Salt Tolerance: Inoculation with ACCD-positive bacteria can alleviate the negative impacts of high salinity in crops like peas and cucumber. frontiersin.orgnih.govmdpi.com

Mitigate Drought Effects: By promoting more extensive root systems, these microbes help plants improve water uptake during drought conditions. biologyinsights.com

Counter Waterlogging Stress: ACCD-producing bacteria can protect plants from flooding stress by reducing ethylene levels, which would otherwise accumulate and harm the plant. frontiersin.org

Improve Legume Nodulation: In leguminous plants, high levels of stress ethylene can inhibit the formation of nitrogen-fixing nodules; ACCD-producing rhizobia can decrease this inhibition. researchgate.net

Table 2: Examples of ACCD-Producing Microbes and Their Effects on Plants Under Stress

| Microorganism | Plant | Stress Condition | Observed Benefit | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa, Bacillus subtilis | Pea (Pisum sativum) | Salinity | Decreased stress ethylene, increased biomass, enhanced antioxidant activity. | mdpi.com |

| Pseudomonas thivervalensis SC5 | Cucumber | Salinity (100mM NaCl) | Increased shoot length, root length, and total dry biomass. | frontiersin.org |

| Trichoderma asperellum MAP1 | Wheat | Waterlogging | Enhanced growth, regulated ethylene biosynthesis. | frontiersin.org |

| Various Rhizobia | Legumes | General Stress | Improved nodulation and plant development. | researchgate.net |

ACC as a Bacterial Chemotactic Substance

Beyond its role as an ethylene precursor, ACC also functions as a signaling molecule that can influence the behavior of soil bacteria. Research has shown that ACC acts as a chemoattractant for certain bacteria, guiding their movement towards plant roots. wikipedia.org

Specifically, studies have demonstrated that Pseudomonas putida exhibits a positive chemotactic response to ACC. This directed movement towards a source of ACC is significant for rhizosphere colonization. The ability of bacteria to sense and move towards ACC exuded by roots can provide them with a competitive advantage in establishing a beneficial relationship with the plant. This chemotaxis is linked to the bacterium's ability to utilize ACC as a nutrient source, suggesting that the chemotactic response is a key part of a strategy to locate and colonize a nutrient-rich environment on and around the root.

Role of 1 Aminocyclopropane 1 Carboxylic Acid Acc As an Independent Signaling Molecule

Evidence for Ethylene-Independent Signaling Pathways of ACC in Plants

Several lines of evidence support the role of ACC as a signaling molecule independent of ethylene (B1197577). Pharmacological and genetic studies have demonstrated that ACC can elicit physiological responses even when ethylene synthesis or signaling is blocked. frontiersin.orgnih.gov For instance, in Arabidopsis thaliana, ACC has been shown to influence early vegetative development, including rosette and hypocotyl growth, as well as primary root elongation, independently of ethylene perception. nih.govpnas.org

One of the compelling pieces of evidence comes from studies on mutants. An octuple mutant of ACC synthase (acs) in Arabidopsis, which has significantly reduced ACC and ethylene production, exhibits embryo lethality. mdpi.com In contrast, mutants with defects in ethylene signaling components are viable, suggesting an essential role for ACC itself during embryogenesis that is not mediated by ethylene. mdpi.comnih.gov Furthermore, certain root cell expansion phenotypes caused by disrupting cellulose (B213188) biosynthesis can be reversed by inhibitors of ethylene biosynthesis but not by blocking ethylene perception, indicating a direct role for ACC in cell wall integrity signaling. nih.govnih.gov

Pharmacological experiments using inhibitors of ethylene biosynthesis, such as aminoethoxyvinylglycine (AVG), and ethylene signaling, like 1-methylcyclopropene (B38975) (1-MCP), have further solidified the concept of ACC as an independent signal. frontiersin.orgnih.gov These studies have shown that ACC can trigger specific developmental responses that are not mimicked by ethylene-releasing compounds when ethylene signaling is compromised. nih.gov

Table 1: Experimental Evidence for Ethylene-Independent ACC Signaling

| Experimental Approach | Observation | Conclusion | References |

| Genetic Mutants | acs octuple mutant is embryo-lethal, while ethylene signaling mutants are viable. | ACC has an essential role in embryo development independent of ethylene. | mdpi.com |

| Pharmacological Inhibitors | ACC affects root growth and development even in the presence of ethylene perception inhibitors (e.g., 1-MCP). | ACC can act as a negative regulator of root growth independently of ethylene signaling. | frontiersin.orgnih.gov |

| Cell Wall Integrity | Root cell expansion defects are reversed by ethylene biosynthesis inhibitors but not by ethylene signaling inhibitors. | ACC is involved in a signaling pathway that monitors cell wall integrity. | nih.govnih.gov |

| Stomatal Development | ACC rescues single guard cell phenotype in acs mutants, whereas an ethylene-releasing compound does not. | ACC itself, not ethylene, is required for the symmetric division of guard mother cells. | nih.govnih.gov |

Involvement in Specific Biological Processes

ACC's role as a signaling molecule extends to several key biological processes in plants, from reproduction to stomatal development and stress responses.

Recent research has uncovered a critical role for ACC in plant reproduction, specifically in pollen tube attraction and seed production. nih.govresearchgate.net This process is mediated, at least in part, through the activation of glutamate (B1630785) receptor-like (GLR) channels, which are homologs of mammalian N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov In Arabidopsis, ACC signaling within the ovular sporophytic tissue is essential for guiding the pollen tube to the ovule for successful fertilization. nih.govresearchgate.net This signaling pathway promotes the secretion of LURE1.2, a chemoattractant for pollen tubes. nih.govresearchgate.net

ACC has been shown to act as an agonist for plant GLR channels, inducing calcium ion (Ca²⁺) currents. nih.govnih.gov In ovules, ACC stimulates a transient increase in cytosolic Ca²⁺, and the influx of Ca²⁺ can rescue the secretion of LURE1.2 in acs octuple mutants. nih.gov This indicates that ACC-mediated activation of GLR channels and the subsequent Ca²⁺ signaling are crucial for successful pollination and, consequently, seed set. nih.govumd.edu The number of seeds can be significantly reduced in the absence of proper ACC signaling, highlighting its importance for reproductive success. biotecnika.org

ACC plays a vital, ethylene-independent role in the final step of stomatal development: the symmetric division of the guard mother cell (GMC) into two guard cells. nih.govnih.gov Inhibition of ACC biosynthesis through chemical inhibitors like AVG or genetic knockout of ACS genes leads to the formation of single, undivided guard cells. nih.gov This phenotype can be rescued by the application of ACC but not by ethylene-releasing compounds, providing strong evidence that ACC itself is the signaling molecule in this process. nih.govnih.gov

Further investigation has revealed that ACC positively regulates the expression of key cell cycle genes, CDKB1;1 and CYCA2;3, which are necessary for the division of GMCs. nih.gov In mutants where these genes are non-functional, ACC is unable to promote GMC division. nih.govglobethesis.com This demonstrates that ACC acts upstream of these cell cycle regulators to ensure the proper formation of stomata. nih.gov

The signaling function of ACC is not limited to higher plants. In the marine red alga Pyropia yezoensis, ACC has been shown to induce sexual reproduction independently of ethylene. nih.govfrontiersin.org The application of ACC promotes the formation of spermatia and carpospores, the male and female reproductive structures, respectively. nih.gov In contrast, ethephon, an ethylene-releasing compound, does not stimulate this process. nih.gov

ACC's role in promoting sexual reproduction in P. yezoensis is linked to its ability to modulate the cellular redox state. nih.govfrontiersin.org ACC application leads to an increase in the generation of reactive oxygen species (ROS) and induces the expression of the PyRboh gene, which encodes an NADPH oxidase, a key enzyme in ROS production. nih.gov This suggests that ACC-mediated redox signaling is a key pathway for regulating the transition from vegetative to reproductive growth in this alga. frontiersin.org

Transport Mechanisms of ACC in Planta

The ability of ACC to act as a signaling molecule throughout the plant is dependent on efficient transport systems. ACC is transported over both short and long distances, allowing for communication between different cells, tissues, and organs. frontiersin.orgnih.govnih.gov

Short-distance transport of ACC occurs between cells and is crucial for localized signaling events. frontiersin.org For instance, differential expression of ACC synthase (ACS) and ACC oxidase (ACO) genes in various cell types suggests that ACC is synthesized in one location and then transported to another for either conversion to ethylene or to act as a signal itself. frontiersin.org

Long-distance transport of ACC occurs through the plant's vascular systems, primarily the xylem and phloem. nih.govnih.govfrontiersin.org Xylem-mediated transport is particularly well-documented in response to stresses like flooding. nih.govnih.gov Under hypoxic conditions in the roots, ACC is synthesized and then transported via the xylem to the shoots, where it is converted to ethylene, leading to responses such as epinasty. nih.govnih.gov Phloem transport of ACC has also been observed, facilitating the movement of ACC from leaves to other aerial parts of the plant. frontiersin.org

Several amino acid transporters have been identified as being responsible for the movement of ACC across cell membranes. The LYSINE (B10760008) HISTIDINE TRANSPORTER 1 (LHT1) was the first identified ACC transporter in Arabidopsis. mdpi.comfrontiersin.org Mutants lacking LHT1 show resistance to exogenously applied ACC. frontiersin.orgfrontiersin.org Subsequent research has shown that other amino acid transporters, such as LHT2 and potentially members of the AMINO ACID PERMEASE (AAP) family, can also transport ACC. frontiersin.orgdoaj.org This suggests that a suite of transporters with potentially overlapping functions is involved in regulating the distribution of ACC throughout the plant. frontiersin.org

Table 2: ACC Transporters and Their Roles

| Transporter | Function | Evidence | References |

| LYSINE HISTIDINE TRANSPORTER 1 (LHT1) | Functions in the uptake of ACC in both roots and leaves. | lht1 mutants are resistant to ACC and show reduced ACC uptake. | mdpi.comfrontiersin.orgfrontiersin.org |

| LYSINE HISTIDINE TRANSPORTER 2 (LHT2) | Also functions as an ACC transporter. | Transgenic expression of LHT2 can complement the ACC resistance of the lht1 mutant. | frontiersin.orgdoaj.org |

| AMINO ACID PERMEASE (AAP) family | Potential role in ACC transport. | Broad substrate specificity of some members suggests they may transport ACC. | nih.gov |

Identification and Characterization of ACC Transporters

The transport of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, is a critical process for regulating ethylene-dependent physiological responses throughout the plant. The identification and characterization of the proteins responsible for ACC transport have been pivotal in understanding how plants control the spatial and temporal distribution of ethylene production. Research has led to the identification of several transporters with the ability to move ACC across cellular membranes.

Genetic and Molecular Identification of LYSINE HISTIDINE TRANSPORTER 1 (LHT1)

A significant breakthrough in the identification of ACC transporters came from genetic screening in Arabidopsis thaliana. Researchers identified a mutant, designated ACC-resistant2 (are2), which exhibited a dose-dependent resistance to exogenously applied ACC. frontiersin.org Physiological analyses of the are2 mutant revealed impaired responses to external ACC, though its sensitivity to gaseous ethylene remained normal, suggesting a defect in ACC uptake rather than in ethylene signaling or biosynthesis. frontiersin.org

Map-based cloning identified the gene responsible for the are2 phenotype as LYSINE HISTIDINE TRANSPORTER 1 (LHT1), which encodes an amino acid transporter. frontiersin.org This finding provided the first molecular genetic evidence that an amino acid transporter is involved in ACC transport. frontiersin.org

Further characterization involved uptake experiments using radiolabeled ACC ([¹⁴C]-ACC) in mesophyll protoplasts from both wild-type and lht1 mutant plants. These experiments demonstrated a significant reduction in ACC uptake in the lht1 mutants, confirming the role of LHT1 in ACC transport. oup.com However, the uptake was not completely eliminated, suggesting the presence of other transporters with overlapping functions. oup.comsemanticscholar.org

Competition assays have further elucidated the substrate specificity of LHT1. The ACC-induced triple response in seedlings was suppressed by the presence of certain amino acids, such as alanine (B10760859) and glycine (B1666218), which are known substrates of LHT1. frontiersin.org This competitive inhibition supports the hypothesis that ACC is transported via systems that also handle amino acids.

Characterization of LHT2 and Other Potential Amino Acid Transporters

The discovery that LHT1, an amino acid transporter, functions as an ACC transporter led to the investigation of other members of the amino acid transporter family. oup.comsemanticscholar.org Given the broad substrate specificity often observed in these transporters, it was hypothesized that other LHT paralogs or different classes of amino acid transporters could also transport ACC. oup.comsemanticscholar.org

To test this, a gain-of-function approach was employed, where different amino acid transporters were expressed in the lht1 mutant background. semanticscholar.orgnih.gov Transgenic expression of LHT2, a paralog of LHT1, was able to restore the ACC sensitivity of the lht1 mutant, indicating that LHT2 can also function as an ACC transporter. semanticscholar.orgnih.gov In contrast, the expression of other amino acid transporters, such as LHT3 and AMINO ACID PERMEASE 5 (AAP5), did not rescue the ACC-resistant phenotype of the lht1 mutant. semanticscholar.orgnih.gov

The ACC transport activity of both LHT1 and LHT2 was further confirmed through heterologous expression in Xenopus laevis oocytes. semanticscholar.orgnih.gov Oocytes expressing either LHT1 or LHT2 exhibited an inward current upon the application of ACC, providing direct evidence of their function as ACC transporters. semanticscholar.orgnih.gov

These findings suggest that plants have a suite of amino acid transporters that can also transport ACC, allowing for a complex and potentially tissue-specific regulation of ACC distribution. nih.gov

| Transporter | Method of Identification | Experimental Evidence | Substrate Specificity |

| LHT1 | Genetic screening (are2 mutant); Map-based cloning | Reduced [¹⁴C]-ACC uptake in lht1 protoplasts; Competitive inhibition by alanine and glycine; Electrophysiological currents in Xenopus oocytes | Lysine, Histidine, Alanine, Glycine, ACC |

| LHT2 | Transgenic complementation of lht1 mutant | Restoration of ACC sensitivity in lht1 by LHT2 expression; Electrophysiological currents in Xenopus oocytes | ACC, other amino acids |

Evidence for Vacuolar ACC Transport

In addition to transport across the plasma membrane, the sequestration of ACC and its conjugates into the vacuole is an important mechanism for regulating cytosolic ACC levels and, consequently, ethylene biosynthesis. Early studies using radiolabeled ACC and its structural analog, α-aminoisobutyric acid, in tomato pericarp slices provided evidence for distinct cellular compartments of these molecules, consistent with cell wall, cytoplasm, and vacuole localization. oup.com A significant portion of the transported ACC was found to be sequestered in the vacuole. oup.com

The transport of ACC across the tonoplast has been demonstrated in mesophyll cells of various plant species, including barley, wheat, and maize. frontiersin.org Furthermore, the transport of the conjugated form of ACC, 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC), into the vacuole has been characterized as an ATP-dependent process, suggesting the involvement of active transporters on the tonoplast. frontiersin.orgnih.gov While specific vacuolar transporters for ACC have not been definitively identified, members of the Cationic Amino Acid Transporter (CAT) family, such as CAT2, have been localized to the tonoplast and are involved in amino acid transport, making them potential candidates for vacuolar ACC transport. mdpi.com

Role of GLUTAMINE DUMPY1 (GDU1)

While various amino acid transporters have been implicated in ACC transport, there is currently no direct scientific evidence to suggest that GLUTAMINE DUMPY1 (GDU1) functions as an ACC transporter. Research on GDU1 proteins indicates their role in stimulating the non-selective export of a broad range of amino acids. However, studies focused on the substrate specificity and transport activity of GDU1 have not identified ACC as a substrate. Therefore, a role for GDU1 in the direct transport of ACC remains to be established.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Modeling and Docking Studies for Enzyme-Inhibitor Interactions

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a ligand to its protein target. For derivatives of 1-aminocyclopropane-1-carboxylate (ACC), these studies have been instrumental in understanding their interactions with key enzymes like ACC oxidase (ACO) and ACC deaminase.

Docking simulations have been employed to investigate how ACC analogs, including dipeptides of ACC, fit into the active site of ACC oxidase. frontiersin.orgnih.gov These studies help identify the key amino acid residues that form crucial interactions, such as hydrogen bonds and hydrophobic contacts, with the ligand. For instance, in vitro activity assays combined with molecular docking have shown that ACC dimers can serve as alternative substrates for ACO to produce ethylene (B1197577), although less efficiently than ACC itself. nih.gov The binding of ACC within the ACO active site is coordinated by specific residues, including His177 and Asp179, which are essential for the enzyme's catalytic function. mdpi.com

Similarly, crystal structures of ACC deaminase in complex with ACC and its analogs have revealed the formation of a gem-diamine intermediate in the active site. utexas.edu This structural information is critical for understanding the enzyme's mechanism, which involves the cleavage of a Cα-Cβ bond, an unusual mode for a pyridoxal-5′-phosphate (PLP) dependent enzyme. utexas.edu Modeling studies based on these crystal structures can elucidate the roles of conserved active site residues, such as a key tyrosine pair, in facilitating the cyclopropane (B1198618) ring cleavage. utexas.edu

These computational approaches allow researchers to visualize and analyze the binding modes of different ACC derivatives, providing a rational basis for designing novel inhibitors or substrates with modified properties.

| Enzyme Target | Key Interacting Residues (Example) | Computational Finding |

| ACC Oxidase (ACO) | His177, Asp179, Arg244, Ser246 | Coordination of the ACC carboxylate and amino groups is crucial for substrate binding and catalytic activity. mdpi.comnih.gov |

| ACC Deaminase | Conserved Tyrosine Pair (e.g., Tyr294) | Facilitates cyclopropane ring cleavage directly from a stable gem-diamine intermediate. utexas.edu |

| Acetyl-CoA Carboxylase (ACC) | Arginine (e.g., Arg172 in hACC1) | Inhibitors can bind to key residues, preventing enzyme dimerization and mimicking natural regulation by phosphorylation. nih.gov |

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and model chemical reactions with high accuracy. DFT studies have been crucial in unraveling the complex reaction mechanism of ACC oxidation by ACC oxidase (ACCO).

DFT calculations suggest that the reaction is initiated by a hydrogen atom abstraction from the amino group of ACC, which generates a radical. nih.govresearchgate.net This is followed by the opening of the cyclopropane ring and subsequent heterolysis of the O-O bond, leading to the formation of a highly reactive iron(IV)-oxo intermediate. nih.gov This intermediate then rapidly decomposes to yield ethylene and cyanoformate with very low energy barriers. nih.govresearchgate.net These computational studies have also highlighted the role of bicarbonate, located in the second coordination sphere of the iron center, in assisting the reaction. nih.gov

Beyond reaction mechanisms, DFT is also used to optimize the three-dimensional structures of ligands before performing docking studies, ensuring that the ligand's geometry is energetically favorable. scienceandtechnology.com.vn This is a standard step in computational drug design to improve the accuracy of binding predictions.

Prediction of Biological Activity and Interactions of ACC Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical model correlating the biological activity of a set of compounds with their physicochemical properties or structural features, known as molecular descriptors. nih.govmdpi.com The fundamental principle is that variations in the structural properties of molecules lead to differences in their biological activities. researchgate.net

For ACC analogs, QSAR models can be developed to predict their inhibitory activity against enzymes like ACC oxidase or their potential as substrates. scienceandtechnology.com.vn The process involves:

Data Collection: Assembling a "training set" of ACC analogs with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). nih.gov

Descriptor Calculation: Calculating various molecular descriptors for each analog, which can include electronic, steric, hydrophobic, and topological properties.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create a mathematical equation linking the descriptors to the biological activity. mdpi.com

Validation: Testing the model's predictive power using an external set of compounds or cross-validation techniques. nih.gov

Once a robust QSAR model is established, it can be used to predict the biological activity of new, unsynthesized ACC analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.combio-hpc.eu This approach significantly accelerates the discovery of novel compounds with desired biological profiles. researchgate.net

Structure-Activity Relationships of ACC Analogs and Derivatives

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. drugdesign.org The goal is to identify the key structural motifs (the pharmacophore) responsible for the desired effect and to understand how modifications to the molecule's scaffold can enhance potency, selectivity, or other important properties. nih.gov

For ACC analogs, SAR studies focus on modifications to the cyclopropane ring, the amino group, and the carboxyl group to probe their interactions with target enzymes. By systematically altering the molecule's structure—for example, by adding or removing functional groups—researchers can deduce which parts of the molecule are essential for activity. drugdesign.org

The correlation of specific structural changes with effects on enzyme inhibition is a cornerstone of medicinal chemistry. For enzymes that interact with ACC or its analogs, targeted modifications can lead to potent and selective inhibitors.

A powerful example of this principle can be seen in the development of inhibitors for acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. nih.gov Studies on inhibitors like ND-646 have shown that the compound binds within the dimerization site of the enzyme's biotin (B1667282) carboxylase (BC) domain. nih.gov Specifically, it interacts with a key arginine residue that is also the binding site for a phosphorylated serine residue involved in the enzyme's natural regulation by AMPK. nih.gov By binding to this site, the inhibitor mimics the effect of phosphorylation, preventing the enzyme from forming its active dimer conformation and thus blocking its activity. nih.gov

This example demonstrates a key SAR principle: a structural modification (in this case, the design of a molecule that binds to a specific arginine) can directly correlate with a specific mechanism of enzymatic inhibition (prevention of dimerization). Applying this logic to ACC-related enzymes, modifications to ACC analogs that enhance binding to key catalytic or allosteric residues would be expected to increase their inhibitory potency.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against degradation by proteases and better bioavailability. nih.govacs.org The design of peptidomimetics often begins with SAR studies to identify the key amino acid residues and their spatial arrangement (the pharmacophore) responsible for biological activity. nih.gov

Incorporating the ACC scaffold into a larger peptide-like molecule is a strategy to create novel bioactive compounds. The cyclopropane ring introduces a significant conformational constraint. Restricting the conformational flexibility of a molecule is a widely used strategy in drug design. pharmacologymentor.com By "locking" a molecule into its biologically active conformation, it is possible to increase its binding affinity and selectivity for its target receptor or enzyme. pharmacologymentor.comnih.gov

For ACC analogs, creating conformationally restricted versions, for instance by incorporating the cyclopropane ring into a bicyclic system or a larger macrocycle, can pre-organize the key functional groups for optimal interaction with the enzyme's active site. nih.gov This can lead to analogs with significantly improved potency compared to their more flexible counterparts. SAR studies in this area focus on how the type and degree of conformational constraint affect the biological activity, guiding the design of more effective and selective molecules. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Environmentally Benign Synthetic Routes

The synthesis of cyclopropane-containing amino acids, including ACC and its esters, has traditionally involved multi-step processes that can be inefficient and environmentally taxing. google.com Future research should prioritize the development of more sustainable and scalable synthetic methodologies.

Key areas for exploration include:

Catalytic Approaches: Investigating novel transition-metal catalysts or organocatalysts could enable more direct and efficient cyclopropanation reactions, reducing the number of synthetic steps and the use of hazardous reagents. nih.gov

Biocatalysis: The use of enzymes to catalyze the synthesis of Benzyl (B1604629) 1-aminocyclopropane-1-carboxylate offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Exploring and engineering enzymes for this purpose could lead to highly efficient and sustainable production processes.

Flow Chemistry: Implementing continuous flow technologies for the synthesis could improve reaction efficiency, safety, and scalability, while minimizing waste generation.

Progress in these areas will not only make Benzyl 1-aminocyclopropane-1-carboxylate more accessible for research and potential applications but also align with the growing demand for green chemistry principles in chemical manufacturing.

Elucidation of Further Intricate Mechanistic Details in Enzymatic Catalysis

The enzymatic conversion of ACC to ethylene (B1197577) by ACC oxidase (ACO) is a critical step in plant biology. Benzyl 1-aminocyclopropane-1-carboxylate, as a protected form of ACC, can serve as a valuable tool to probe the mechanism of this and related enzymes.

Future research should focus on:

Enzyme-Substrate Interactions: High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of ACO in complex with Benzyl 1-aminocyclopropane-1-carboxylate could reveal precise details of substrate binding and recognition. This could clarify how the benzyl group influences interaction with the active site.

Inhibitor Design: Understanding how ACC derivatives interact with enzymes like ACC synthase (ACS) and ACO can inform the design of potent and selective inhibitors. nih.gov Such inhibitors are valuable tools for studying ethylene signaling and could have agricultural applications.

Enzymatic Ester Hydrolysis: Investigating the enzymatic hydrolysis of the benzyl ester to release ACC within biological systems is crucial. Identifying specific esterases responsible for this conversion and understanding their kinetics will be key to utilizing this compound as a targeted ACC delivery system. nih.govgoogle.com

A deeper mechanistic understanding of these enzymatic processes will provide fundamental insights into ethylene biosynthesis and its regulation.

Discovery of Additional Ethylene-Independent Roles of ACC and its Derivatives in Biological Systems

Recent evidence suggests that ACC itself can function as a signaling molecule, independent of its role as an ethylene precursor. nih.govmonash.edufrontiersin.org This opens up an entirely new area of investigation for ACC derivatives like Benzyl 1-aminocyclopropane-1-carboxylate.

Unexplored avenues include:

Signaling Pathways: Research is needed to determine if Benzyl 1-aminocyclopropane-1-carboxylate, or ACC released from it, can modulate these ethylene-independent signaling pathways. nih.govfrontiersin.org This could involve investigating its effects on plant growth, development, and stress responses in ethylene-insensitive mutants.

Transport and Distribution: As a more lipophilic molecule than ACC, the benzyl ester may exhibit different transport and distribution patterns within plants. frontiersin.org Studying its uptake, movement, and subcellular localization could reveal new aspects of ACC transport and signaling.

Interaction with Other Hormonal Pathways: Investigating the crosstalk between ACC (and its derivatives) and other plant hormone signaling pathways, such as those for auxin, jasmonic acid, or abscisic acid, could uncover novel regulatory networks. researchgate.net

Exploring these ethylene-independent roles could redefine our understanding of ACC's function in biology and suggest new ways to modulate plant physiology.

Exploration of New Applications in Chemical Biology and Advanced Materials Science

The rigid, constrained structure of the cyclopropane (B1198618) ring makes it a valuable building block in various chemical applications. nbinno.com Benzyl 1-aminocyclopropane-1-carboxylate can serve as a precursor to unique chemical structures with novel properties.

Potential future applications include:

Peptidomimetics: Incorporating the 1-aminocyclopropane-1-carboxylic acid moiety into peptides can impose conformational constraints, leading to increased metabolic stability and enhanced biological activity. nih.govunl.pt The benzyl ester provides a protected form for use in solid-phase peptide synthesis.

Polymer Science: The unique reactivity and rigid structure of cyclopropane derivatives could be exploited to create novel polymers with tailored properties, such as thermal stability or specific optical characteristics.

Chemical Probes: Functionalized derivatives of Benzyl 1-aminocyclopropane-1-carboxylate could be developed as chemical probes to study enzyme activity, receptor binding, or transport processes in living systems.

By leveraging its unique chemical properties, Benzyl 1-aminocyclopropane-1-carboxylate and related compounds have the potential to contribute to the development of new therapeutics, advanced materials, and powerful tools for biological research.

Q & A

Q. What are the established synthetic routes for Benzyl 1-aminocyclopropane-1-carboxylate (BACC)?

BACC is typically synthesized via esterification of 1-aminocyclopropane-1-carboxylic acid (ACC) using benzyl chloroformate or benzyl alcohol under coupling conditions. Key steps include:

- Protection of the amine group : Use benzyloxycarbonyl (Cbz) or other protecting groups to prevent side reactions.

- Activation of the carboxyl group : Employ reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for ester formation.

- Purification : Column chromatography or recrystallization to isolate BACC with high purity .

Q. What analytical techniques are recommended for characterizing BACC?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm and benzyl aromatic protons at δ 7.2–7.4 ppm).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (theoretical m/z = 191.23 for CHNO) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity .

Q. What safety precautions are critical when handling BACC?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis due to potential respiratory hazards.

- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation if ingested or inhaled .

Advanced Research Questions

Q. How does BACC interact with ethylene biosynthesis pathways in plant systems?

BACC is hypothesized to act as a substrate analog of ACC, the direct precursor of ethylene. Experimental designs include:

- Plant Stress Assays : Treat Arabidopsis or rice with BACC and quantify ethylene production via gas chromatography.

- Gene Expression Analysis : Measure transcriptional activity of ACC synthase (ACS) and ACC oxidase (ACO) using qRT-PCR or RNA-seq .

- Enzyme Inhibition Studies : Compare BACC’s efficacy with ACC in ACS/ACO enzymatic assays to evaluate competitive inhibition .

Q. How can enzyme kinetics of ACC deaminase with BACC be studied?

- Substrate Competition Assays : Incubate ACC deaminase with varying concentrations of BACC and ACC. Monitor ammonia release (a byproduct) spectrophotometrically at 640 nm using the Berthelot reaction.

- Kinetic Parameters : Calculate and to determine if BACC acts as a competitive inhibitor. Structural studies (e.g., X-ray crystallography) can identify binding interactions .

Q. How should researchers address conflicting data on BACC’s stability in aqueous solutions?

- Controlled Stability Studies : Incubate BACC at different pH (4–9) and temperatures (4°C–37°C). Monitor degradation via HPLC or LC-MS over 24–72 hours.

- Thermal Analysis : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions .

Q. What methodologies optimize BACC detection in complex biological matrices?

Q. How can contradictions in BACC’s reported biological activities be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.